molecular formula C9H9ClFNO2 B13535203 Ethyl 2-amino-3-chloro-6-fluorobenzoate

Ethyl 2-amino-3-chloro-6-fluorobenzoate

Cat. No.: B13535203
M. Wt: 217.62 g/mol
InChI Key: QCKITROTHVPLFR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2. It belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to the benzene ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-chloro-6-fluorobenzoate typically involves the esterification of 2-amino-3-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-chloro-6-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-chloro-6-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-chloro-3-fluorobenzoate
  • Methyl 2-amino-3-fluorobenzoate
  • Ethyl 6-amino-3-chloro-2-fluorobenzoate

Uniqueness

Ethyl 2-amino-3-chloro-6-fluorobenzoate is unique due to the specific positioning of the amino, chloro, and fluoro groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-amino-3-chloro-6-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3

InChI Key

QCKITROTHVPLFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)Cl)F

Origin of Product

United States

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